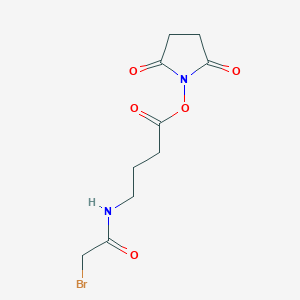
4-Amino-2,3-dibromopyridine
説明
4-Amino-2,3-dibromopyridine is an organic compound characterized by the presence of an amino group (-NH2) and two bromine atoms attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring is first subjected to bromination to introduce bromine atoms at the 2 and 3 positions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and amination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxides.
Reduction: Reduction reactions can be used to convert the bromine atoms to hydrogen, producing 4-amino-2,3-dihydroxypyridine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Formed through oxidation reactions.
4-amino-2,3-dihydroxypyridine: Resulting from reduction reactions.
Substituted Pyridines: Various substituted pyridines can be formed through nucleophilic substitution reactions.
科学的研究の応用
4-Amino-2,3-dibromopyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Amino-2,3-dibromopyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
4-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms at different positions on the pyridine ring.
2-Amino-3,5-dibromopyridine: Another positional isomer with bromine atoms at the 3 and 5 positions.
Uniqueness: 4-Amino-2,3-dibromopyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be as effective in.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2,3-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODXTDGLWZQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704535 | |
| Record name | 2,3-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861023-90-7 | |
| Record name | 2,3-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)




![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)
![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)






